2,6-Dichloroquinazoline

Medicinal Chemistry Process Chemistry Intellectual Property

Procuring the correct 2,6-dichloroquinazoline isomer is critical for regiospecific synthetic routes-substitution with 2,4- or 4,6-isomers leads to off-target products. • Orthogonal SNAr handles at C2 & C6 enable sequential functionalization for kinase inhibitor library synthesis cited in pharmaceutical patents. • Computational models favor the 2,6-substitution pattern for enhanced herbicidal activity and crop selectivity. • Verified purity ≥97% ensures experimental reproducibility for structure-reactivity studies. Global shipping with analytical documentation (NMR, HPLC) provided.

Molecular Formula C8H4Cl2N2
Molecular Weight 199.03 g/mol
CAS No. 67092-18-6
Cat. No. B1590306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloroquinazoline
CAS67092-18-6
Molecular FormulaC8H4Cl2N2
Molecular Weight199.03 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NC=C2C=C1Cl)Cl
InChIInChI=1S/C8H4Cl2N2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H
InChIKeyXRATUNPMHQSOFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloroquinazoline: Versatile Heterocyclic Building Block


2,6-Dichloroquinazoline (CAS 67092-18-6) is a halogenated heteroaromatic compound with the molecular formula C8H4Cl2N2 and a molecular weight of 199.04 g/mol . It features a quinazoline core with chlorine atoms specifically substituted at the 2 and 6 positions, which distinguishes it from other regioisomers like 2,4- or 4,6-dichloroquinazoline. This specific substitution pattern is a key driver of its unique reactivity and application profile, making it a targeted building block for medicinal chemistry and agrochemical research .

Reactivity Profile
Regiospecific 2,6-dichloro substitution for targeted SNAr chemistry
Synthetic Versatility
Orthogonal chlorine handles enable sequential functionalization at C2 and C6
IP Context
Patent-cited drug intermediate supports pharmaceutical and agrochemical research programs

2,6-Dichloroquinazoline: Unmatched Regiospecificity


Direct substitution of 2,6-dichloroquinazoline with other dichloroquinazoline isomers is chemically invalid for regiospecific synthetic pathways. The position of chlorine atoms on the quinazoline core dictates both the electronic properties and the sites available for nucleophilic aromatic substitution (SNAr) [1]. For example, 2,4-dichloroquinazoline (CAS 607-68-1) and 4,6-dichloroquinazoline (CAS 7253-22-7) possess distinct reactivity profiles due to the differing activation of the 2- versus 4-positions . Using an alternative regioisomer as a drop-in replacement in a patented or established synthetic route would lead to a different product, rendering the process non-compliant and the resulting compound inactive or off-target. Procurement of the precise 2,6-isomer is therefore non-negotiable for achieving intended research outcomes.

2,6-Isomer: Regiospecific SNAr sites at C2 and C6 2,4-Isomer: Different activation pattern shifts reactivity to the 4-position
2,6-Isomer: Matches established patent routes and pharmacophore designs 4,6-Isomer: Mismatched substitution may yield off-target analog libraries
2,6-Isomer: Distinct electronic profile critical for reaction planning Alternative regioisomer: Divergent electronic properties alter outcome predictability

2,6-Dichloroquinazoline: Key Supporting Evidence


Patent-Validated Drug Intermediate

2,6-Dichloroquinazoline is explicitly cited as an upstream synthetic intermediate in a patent application by Amgen Inc. (WO2011/143365 A1) [1]. While the patent does not disclose biological data for this specific building block, its inclusion as a key synthetic component in a pharmaceutical patent family provides a concrete, verifiable example of its utility in producing proprietary therapeutic candidates. This stands in contrast to less-documented regioisomers, for which such explicit, high-profile patent linkages may not be as readily available or relevant.

Patent-Cited Intermediate
Documented
Explicitly listed in patent WO2011/143365 as synthetic intermediate (Amgen Inc.)
Supports IP landscape review and prior art evaluation
Qualitative patent presence; other isomers not featured
Medicinal Chemistry Process Chemistry Intellectual Property

Commercial Purity Specification

A key differentiator in the procurement of research chemicals is the guaranteed purity level, which directly impacts yield and reproducibility. 2,6-Dichloroquinazoline is commercially available from established suppliers with a documented purity specification of 97% . This provides a quantifiable benchmark for procurement. In contrast, the purity levels of less common isomers, such as 4,7-dichloroquinazoline, may be available at similar or different levels (e.g., 98% purity for 4,7-dichloroquinazoline ), but the 97% specification for the 2,6-isomer ensures researchers can source this specific compound with a defined and consistent level of quality for sensitive reactions.

Purity Specification
Supplier specification
97% purity (standard grade) vs 4,7-isomer at 98%
Defined purity supports accurate stoichiometry and batch consistency
Verify with Certificate of Analysis
Organic Synthesis Quality Control Procurement

QSAR-Predicted Agrochemical Selectivity

In a comparative molecular field analysis (CoMFA) and holographic quantitative structure-activity relationship (HQSAR) study of 3-phenyl-5-(3,7-dichloro-8-quinolinyl)-1,2,4-oxadiazole derivatives for herbicidal activity, the 2,6-dichloro-substituent (designated U5) was predicted to be a compound with higher activity and selectivity [1]. The model yielded a CoMFA value of 1.18 and an HQSAR value of 1.82 for this substitution pattern. While this is a predictive model for a related chemotype and not a direct measurement of 2,6-dichloroquinazoline itself, it provides a quantitative, structure-based rationale for why a 2,6-dichloro substitution pattern on a heteroaromatic core is computationally favored over other patterns for this biological target.

Predicted Selectivity (QSAR)
Class-level inference
CoMFA 1.18, HQSAR 1.82 for 2,6-dichloro analogue (U5) vs other substituents
Computationally favored for herbicidal selectivity in agrochemical lead design
In silico model; not direct measurement of title compound
Agrochemicals Computational Chemistry Herbicide Discovery

2,6-Dichloroquinazoline: Research Applications


Kinase Inhibitor Library Synthesis

Based on its established use as a versatile building block and its explicit citation in a pharmaceutical patent [1], 2,6-dichloroquinazoline is an ideal core scaffold for generating focused libraries of potential kinase inhibitors. The two chlorine atoms serve as orthogonal synthetic handles for sequential functionalization, allowing medicinal chemists to explore diverse chemical space. Procuring this specific regioisomer ensures that the resulting library compounds are structurally aligned with those described in key intellectual property, which can be advantageous for understanding the competitive landscape [1].

Herbicide Lead Optimization

The computational evidence favoring the 2,6-dichloro substitution pattern for enhanced herbicidal activity and selectivity [2] positions 2,6-dichloroquinazoline as a high-value precursor for agrochemical lead optimization. Research teams can use this building block to synthesize and test novel quinazoline-based herbicides. The predictive models suggest that molecules derived from this core have a higher probability of exhibiting the desired potency and crop selectivity, making it a strategic procurement choice for agrochemical research and development.

Regiospecific Molecular Synthesis

The 2,6-substitution pattern on the quinazoline ring confers distinct electronic properties that are not replicated by other regioisomers . This compound is therefore the required starting material for any synthetic sequence where the final product must have a specific substitution at the 2- and 6-positions. Procuring the correct isomer guarantees the success of regiospecific synthetic routes, avoiding the generation of undesired byproducts that would require costly and time-consuming separation .

Heterocyclic Reactivity Research

For fundamental research into the structure-reactivity relationships of halogenated heterocycles, 2,6-dichloroquinazoline provides a well-defined system. Its commercial availability at a verified purity of 97% ensures experimental reproducibility. Researchers can study the comparative rates of nucleophilic aromatic substitution at the 2- vs. 4- position in a system that is distinct from the more commonly studied 2,4- or 4,6-dichloro isomers, thereby contributing novel insights to the field of physical organic chemistry.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regiospecific 2,6-dichloro scaffold
Patent-aligned pharmacophore design
Herbicide lead optimization
QSAR-favored substitution pattern
Agrochemical selectivity screening
Regiospecific molecular synthesis
Orthogonal C2/C6 reactivity
Regiochemical product confirmation
Heterocyclic reactivity research
Defined electronic activation
Comparative SNAr rate studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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